Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate
Description
Chemical Structure and Synthesis: Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 2-nitrophenylamino substituent at the 3-position of the piperidine ring. This compound is synthesized via nucleophilic aromatic substitution (SNAr) between 1-fluoro-2-nitrobenzene and tert-butyl 3-aminopiperidine-1-carboxylate under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . The reaction typically achieves moderate to high yields (~70–90%) and is pivotal for generating intermediates in medicinal chemistry, particularly for kinase inhibitors or protease modulators .
Key Applications:
This compound serves as a versatile precursor in drug discovery due to its modular structure. The tert-butyl carbamate group enhances solubility and stability during synthetic transformations, while the 2-nitrophenyl moiety can be reduced to an aniline for further functionalization (e.g., cross-coupling reactions) .
Properties
CAS No. |
1575819-15-6 |
|---|---|
Molecular Formula |
C16H23N3O4 |
Molecular Weight |
321.37 g/mol |
IUPAC Name |
tert-butyl 3-(2-nitroanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-6-7-12(11-18)17-13-8-4-5-9-14(13)19(21)22/h4-5,8-9,12,17H,6-7,10-11H2,1-3H3 |
InChI Key |
HWFZPPRPWREWJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the coupling of tert-butyl 3-amino-3-(hydroxymethyl)piperidine-1-carboxylate with 2-nitroaniline. This reaction is facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid moiety to enable amide bond formation via nucleophilic attack by the amino group of 2-nitroaniline.
Detailed Reaction Conditions
-
- tert-butyl 3-amino-3-(hydroxymethyl)piperidine-1-carboxylate
- 2-nitroaniline
-
- Dicyclohexylcarbodiimide (DCC) or similar coupling agents to activate the carboxylic acid.
- Possible use of bases to facilitate deprotonation and coupling.
-
- Controlled temperature conditions to optimize reaction rate and yield.
- Solvents such as dichloromethane or dimethylformamide (DMF) are commonly used in coupling reactions.
Post-Reaction Processing
- After completion, the reaction mixture contains the desired this compound along with by-products such as dicyclohexylurea.
- The mixture is subjected to filtration to remove insoluble by-products.
- Subsequent purification steps include extraction, washing, and crystallization to isolate the pure compound.
Related Preparation Insights from Piperidine Derivatives
A related preparation method for tert-butyl 3-aminopiperidine-1-carboxylate involves deprotection reactions where a base is reacted with tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate. This reaction typically occurs at temperatures ranging from 0 to 160 °C (preferably 50 to 120 °C) and takes from 15 minutes to 12 hours depending on conditions. The reaction progress is similarly monitored by GC or HPLC. The product is isolated by filtration and standard purification techniques such as distillation and crystallization.
Data Table: Summary of Key Synthetic Parameters
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Reduction: Tert-butyl 3-[(2-aminophenyl)amino]piperidine-1-carboxylate.
Oxidation: Oxidized derivatives of the piperidine ring.
Substitution: Substituted derivatives where the nitro group is replaced by the nucleophile.
Scientific Research Applications
Chemistry: Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound to investigate the interactions of similar structures with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features make it a valuable scaffold for the synthesis of pharmacologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table compares tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate with structurally related piperidine-carboxylate derivatives:
Key Differences in Reactivity and Pharmacological Potential
Electronic Effects :
- The 2-nitrophenyl group in the target compound is electron-withdrawing, enhancing the electrophilicity of adjacent positions for further substitution. This contrasts with chlorobenzyl (Analog 3) or methylsulfanyl-pyrimidine (Analog 1) groups, which are less electronically activating .
Biological Activity :
- Compounds with pyrimidine/pyrazine substituents (Analogs 1, 4) often exhibit antiviral or antimicrobial activity due to their ability to mimic nucleobases .
- The aryl-sulfonamide moiety in Analog 2 confers selectivity for kinase targets (e.g., IRE1α), critical in unfolded protein response modulation .
Synthetic Flexibility :
Case Study: Target Compound vs. Analog 2
- Structural Complexity : Analog 2 incorporates a naphthyloxy-pyridinylpyrimidine substituent, increasing molecular weight (691.5 g/mol) and hydrophobicity compared to the target compound (334.39 g/mol). This complexity enhances target binding affinity but reduces solubility .
- Pharmacokinetics : The sulfonamide group in Analog 2 improves metabolic stability, whereas the nitro group in the target compound may require reduction to an amine for optimal bioavailability .
Biological Activity
Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate is a chemical compound with potential biological activities due to its unique structure, which includes a piperidine ring and a nitrophenyl group. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a tert-butyl ester group attached to a piperidine backbone, along with a 2-nitrophenyl amino substituent. This structural configuration is significant for its interaction with biological targets.
Research indicates that compounds similar to this compound can interact with various receptors and enzymes, suggesting multiple pathways of action:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate interaction and catalytic activity.
- Cell Signaling Modulation : It has been shown to influence key signaling pathways, affecting cellular responses and gene expression.
- Hydrophobic Interactions : The presence of the tert-butyl group may enhance hydrophobic interactions with proteins, impacting their conformation and function.
Biological Activity
The biological activity of this compound has been evaluated in various studies, revealing several potential applications:
- Antiviral Activity : Certain derivatives have demonstrated antiviral properties, potentially making them candidates for further development against viral infections.
- Antibacterial Properties : Similar compounds have shown efficacy against bacterial strains, indicating that this compound might also possess antibacterial activity.
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Antiviral Screening : In vitro tests have shown that related compounds exhibit significant antiviral activity against HIV and other viruses. For instance, a related nitrophenyl derivative demonstrated an EC50 value of 3.98 μM against HIV-1, indicating potent activity compared to controls .
- Enzyme Interaction Studies : Research involving enzyme assays has indicated that the compound can inhibit specific enzymatic activities. For example, studies on similar piperidine derivatives revealed IC50 values ranging from 0.35 μM to 32.2 μM against various targets .
- Toxicity Assessment : Toxicity profiling has shown that while some derivatives exhibit low cytotoxicity (CC50 > 100 μM), others require careful evaluation due to potential adverse effects .
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate to improve yield and purity?
- Methodological Answer : The synthesis involves nucleophilic aromatic substitution between tert-butyl 3-aminopiperidine-1-carboxylate and 1-fluoro-2-nitrobenzene. Key parameters to optimize include:
- Temperature : Heating to 100°C in DMF accelerates the reaction .
- Base : Use of K₂CO₃ ensures deprotonation of the amine for effective substitution .
- Solvent : Polar aprotic solvents like DMF enhance reactivity compared to dichloromethane (used in analogous reactions) .
- Reaction Time : Extended durations (e.g., 4 hours) improve conversion rates .
Post-synthesis, purification via column chromatography or recrystallization in ethanol can enhance purity.
Q. What analytical methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity (e.g., nitro group at the 2-position) and piperidine ring conformation .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 348.16 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection assesses purity (>95% recommended for pharmacological studies) .
Advanced Research Questions
Q. How can computational docking studies predict the biological interactions of this compound?
- Methodological Answer :
- Glide Docking : This method systematically explores ligand conformations and scores poses using empirical and force-field terms. For example, docking into bromodomains (as seen in BET inhibitors) requires flexible sampling of the nitro group’s orientation .
- Key Parameters :
- Grid Generation : Align the receptor’s active site (e.g., acetylated lysine binding pocket).
- Ligand Flexibility : Account for rotational bonds in the piperidine and nitro groups .
Validation via molecular dynamics simulations or comparative binding assays (e.g., SPR) is critical .
Q. What strategies resolve contradictions in toxicity or pharmacological data for this compound?
- Methodological Answer :
- In Vitro Assays : Use hepatic microsomes to assess metabolic stability and identify toxic metabolites .
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate) to isolate the nitro group’s contribution to toxicity .
- Dose-Response Studies : Conduct MTT assays on multiple cell lines to differentiate between cytotoxicity and experimental artifacts .
Q. Why does the nitro group preferentially occupy the 2-position in the aromatic ring during synthesis?
- Methodological Answer :
- Electronic Effects : The fluorine atom in 1-fluoro-2-nitrobenzene acts as a leaving group, while the nitro group at the 2-position directs substitution via resonance withdrawal, favoring attack by the piperidine amine .
- Steric Considerations : Substitution at the 2-position minimizes steric hindrance from the tert-butyl group on the piperidine ring .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Solvent Selection : Transition from DMF to safer solvents (e.g., acetonitrile) reduces toxicity but may lower yields .
- Catalyst Efficiency : Optimize K₂CO₃ stoichiometry to minimize waste and improve atom economy .
- Safety Protocols : Implement controlled heating and inert gas (N₂) flow to prevent decomposition or side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
